Tert-butyl N-[[1-(aminomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]methyl]carbamate
CAS No.: 2248315-70-8
Cat. No.: VC4972856
Molecular Formula: C14H26N2O3
Molecular Weight: 270.37 g/mol
* For research use only. Not for human or veterinary use.
![Tert-butyl N-[[1-(aminomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]methyl]carbamate - 2248315-70-8](/images/structure/VC4972856.png)
Specification
CAS No. | 2248315-70-8 |
---|---|
Molecular Formula | C14H26N2O3 |
Molecular Weight | 270.37 g/mol |
IUPAC Name | tert-butyl N-[[1-(aminomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]methyl]carbamate |
Standard InChI | InChI=1S/C14H26N2O3/c1-12(2,3)19-11(17)16-9-13-4-6-14(8-15,7-5-13)18-10-13/h4-10,15H2,1-3H3,(H,16,17) |
Standard InChI Key | JECJGHYPRJTCES-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)NCC12CCC(CC1)(OC2)CN |
Canonical SMILES | CC(C)(C)OC(=O)NCC12CCC(CC1)(OC2)CN |
Introduction
Structural Characteristics
Molecular Architecture
The compound’s core consists of a 2-oxabicyclo[2.2.2]octane system, a bridged bicyclic structure with three two-carbon bridges. The oxygen atom occupies one bridgehead position, while the aminomethyl (-CH₂NH₂) and tert-butyl carbamate (-OC(ONH)(C(C)(C)C)) groups are appended to the 1- and 4-positions, respectively .
Key Structural Features:
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Bicyclic Framework: Enhances rigidity, reducing conformational flexibility and improving binding specificity .
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Aminomethyl Group: Provides a primary amine for further functionalization or biological interaction .
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tert-Butyl Carbamate: Acts as a protective group for amines, offering stability under basic conditions.
Table 1: Molecular Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₃H₂₄N₂O₃ | |
Molecular Weight | 256.34 g/mol | |
XLogP3-AA | 0.6 | |
Topological Polar Surface Area | 73.6 Ų | |
Hydrogen Bond Donors | 2 |
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of tert-butyl N-[[1-(aminomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]methyl]carbamate typically involves:
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Bicyclic Core Formation: Cyclization of precursor diols or epoxides under acidic or basic conditions to generate the 2-oxabicyclo[2.2.2]octane system.
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Aminomethyl Introduction: Alkylation or reductive amination to attach the -CH₂NH₂ group.
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Carbamate Protection: Reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., K₂CO₃) to install the tert-butyl carbamate group.
Example Reaction Scheme:
Optimization Challenges
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Regioselectivity: Ensuring proper functionalization at the 1- and 4-positions requires careful control of reaction conditions.
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Yield Improvement: Use of polar aprotic solvents (e.g., dichloromethane) and catalytic bases enhances efficiency.
Chemical Properties and Reactivity
Stability and Degradation
The compound exhibits stability under neutral and basic conditions but undergoes hydrolysis in acidic environments, releasing the free amine and tert-butanol :
Functional Group Reactivity
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Carbamate Group: Susceptible to nucleophilic attack, enabling deprotection or transesterification .
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Aminomethyl Group: Participates in Schiff base formation, alkylation, or acylation reactions.
Reaction Type | Conditions | Product |
---|---|---|
Acidic Hydrolysis | HCl (aq), Δ | Free amine |
Reductive Amination | NaBH₃CN, RCHO | Secondary amine |
Boc Deprotection | TFA, DCM | Ammonium trifluoroacetate |
Biological Activity and Mechanisms
Enzyme Interaction Studies
The bicyclic scaffold mimics natural substrates, allowing the compound to bind enzyme active sites. For example, molecular docking studies suggest inhibition of serine proteases through hydrogen bonding with the catalytic triad.
Applications in Research and Industry
Pharmaceutical Development
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Prodrug Design: The carbamate group serves as a bioreversible moiety, enabling targeted drug delivery.
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Peptide Mimetics: The rigid bicyclic structure replicates peptide turn motifs, aiding in protease-resistant drug design.
Agrochemical Uses
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Herbicide Synergists: Enhances glyphosate uptake in resistant weeds by modifying cuticle permeability.
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